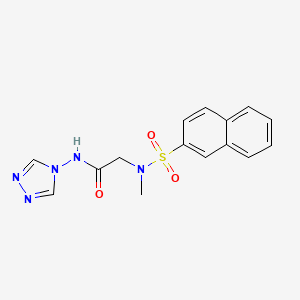
1,5-dimethyl-2-phenyl-4-(1H-tetrazol-1-yl)-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl-2-phenyl-4-(1H-tetrazol-1-yl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPTP and is a member of the pyrazolone family. The synthesis of DPTP involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with sodium azide and ethyl chloroacetate.
作用機序
The mechanism of action of DPTP is not fully understood. However, it is believed that DPTP exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. DPTP has also been found to scavenge free radicals and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
DPTP has been found to exhibit significant anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DPTP has also been found to scavenge free radicals and inhibit lipid peroxidation. In addition, DPTP has been found to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
One of the advantages of using DPTP in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for the treatment of neurological disorders. Another advantage is its ability to exhibit significant anti-inflammatory and antioxidant properties. However, one of the limitations of using DPTP in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the research on DPTP. One direction is to study its potential use as a drug delivery system for the treatment of neurological disorders. Another direction is to study its potential use in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of DPTP and its pharmacological effects. In addition, more studies are needed to determine the optimal dosage and administration of DPTP for its potential therapeutic applications.
合成法
The synthesis of DPTP involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with sodium azide and ethyl chloroacetate. The reaction takes place in the presence of a catalyst, such as triethylamine. The product is then purified using column chromatography. The yield of DPTP is around 70-80%.
科学的研究の応用
DPTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DPTP has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(tetrazol-1-yl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-9-11(17-8-13-14-15-17)12(19)18(16(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTTUWGSGUMPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)



